

Technical Guide: 3-Chloroquinoline Hydrochloride - Physicochemical Profile

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Compound of Interest		
Compound Name:	3-Chloroquinoline hydrochloride	
Cat. No.:	B3346457	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of **3-Chloroquinoline hydrochloride** (CAS No. 1195650-21-5). Due to the limited availability of public experimental data for this specific salt, this document also includes data for the parent compound, 3-Chloroquinoline (CAS No. 612-59-9), and discusses the generally expected properties of hydrochloride salts in comparison to their free base forms.

Core Compound Identification

3-Chloroquinoline hydrochloride is the salt form of the heterocyclic aromatic compound 3-Chloroquinoline. The addition of hydrogen chloride increases the polarity and typically enhances the aqueous solubility of the parent molecule, which is a common strategy in drug development to improve bioavailability.

Physical and Chemical Properties

Quantitative experimental data for **3-Chloroquinoline hydrochloride** is not extensively documented in publicly accessible literature. The table below summarizes the available data for the hydrochloride salt and its corresponding free base, 3-Chloroquinoline. Researchers should note that properties such as appearance, melting point, and solubility are expected to differ significantly between the two forms. Generally, hydrochloride salts are crystalline solids with higher melting points and greater solubility in aqueous solutions compared to their free base counterparts.



Property	3-Chloroquinoline Hydrochloride	3-Chloroquinoline (Free Base)	General Notes on Hydrochloride Salts
CAS Number	1195650-21-5[1][2]	612-59-9[3]	N/A
Appearance	Data not available (Expected: Crystalline solid)	Yellow to brown liquid or solid	Typically white to off- white crystalline powders.
Molecular Formula	C ₉ H ₇ Cl ₂ N[1]	C ₉ H ₆ CIN[3]	Formula incorporates HCl.
Molecular Weight	200.06 g/mol [1]	163.60 g/mol [3]	Weight is the sum of the free base and HCl.
Melting Point	Data not available	Data not available	Expected to be significantly higher than the free base.
Boiling Point	Data not available	Data not available	Salts typically decompose at high temperatures rather than boil.
Solubility	Data not available	Limited solubility in water; moderate in organic solvents.	Expected to have enhanced solubility in water and polar solvents.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining key physical properties of a solid chemical compound like **3-Chloroquinoline hydrochloride**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a pure crystalline substance, the melting range is typically sharp (0.5-1.0°C).



Methodology:

- Sample Preparation: A small amount of the dry, finely powdered 3-Chloroquinoline
 hydrochloride is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.
- Heating: The sample is heated rapidly to approximately 15-20°C below the expected melting point.
- Determination: The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
- Data Recording: The temperature range is recorded from the point at which the first liquid drop appears to the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

- System Preparation: An excess amount of 3-Chloroquinoline hydrochloride is added to a known volume of purified water (or a relevant buffer system) in a sealed, airtight container.
- Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.
- Sample Separation: The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a non-binding, sub-micron filter (e.g., $0.22~\mu m$ PVDF) to remove all undissolved particles.
- Quantification: The concentration of the dissolved solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography



(HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.

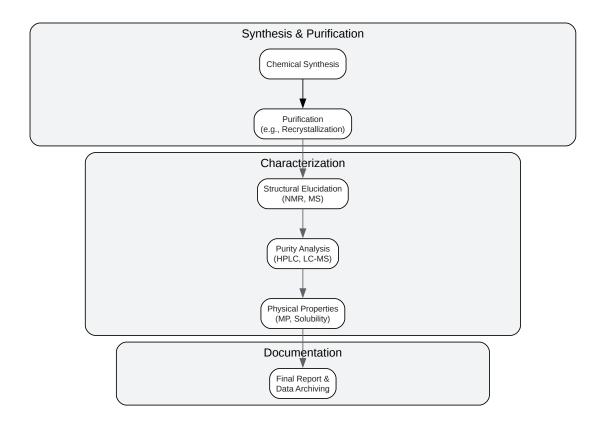
 Result Expression: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Logical & Pathway Diagrams

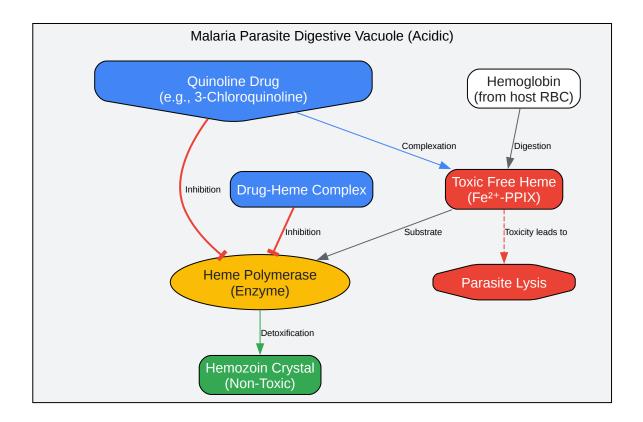
The following diagrams illustrate relevant workflows and biological mechanisms associated with the characterization and action of quinoline-based compounds.

Experimental Workflow for Physicochemical Characterization









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